2-[3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazol-5-yl]-6-cyano-8-methyl-4H-3,1-benzoxazin-4-one
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Overview
Description
2-[3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazol-5-yl]-8-methyl-4-oxo-4H-3,1-benzoxazine-6-carbonitrile is a synthetic compound known for its complex structure and significant applications in various fields. This compound is characterized by the presence of multiple heterocyclic rings, including pyrazole, pyridine, and benzoxazine, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazol-5-yl]-8-methyl-4-oxo-4H-3,1-benzoxazine-6-carbonitrile involves multiple steps, starting from readily available precursors. One common method involves the reaction of 3-chloro-2-hydrazinopyridine with dimethyl butynedioate or diethyl butynedioate under alkaline conditions to form 1-(3-chloropyridin-2-yl)-3-hydroxy-1H-pyrazole-5-formic ether. This intermediate is then reacted with phosphorus tribromide to yield 1-(3-chloropyridin-2-yl)-3-bromo-1H-pyrazole-5-formic ether .
Industrial Production Methods
Industrial production of this compound typically involves optimizing the reaction conditions to achieve high yield and purity. The use of solvents, temperature control, and purification techniques such as recrystallization or chromatography are crucial to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
2-[3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazol-5-yl]-8-methyl-4-oxo-4H-3,1-benzoxazine-6-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The presence of halogens (bromine and chlorine) makes it susceptible to nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation states of its constituent atoms.
Cyclization Reactions: The formation of additional heterocyclic rings through cyclization reactions is possible due to the reactive nature of its functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include phosphorus tribromide for bromination, dimethyl butynedioate for ester formation, and various bases and solvents to facilitate the reactions. Reaction conditions such as temperature, pressure, and pH are carefully controlled to optimize the yield and selectivity of the desired products .
Major Products
The major products formed from these reactions include various substituted pyrazoles, pyridines, and benzoxazines, which can be further functionalized for specific applications .
Scientific Research Applications
2-[3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazol-5-yl]-8-methyl-4-oxo-4H-3,1-benzoxazine-6-carbonitrile has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-[3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazol-5-yl]-8-methyl-4-oxo-4H-3,1-benzoxazine-6-carbonitrile involves binding to specific molecular targets, such as ryanodine receptors. This binding leads to the depletion of intracellular calcium stores, resulting in muscle paralysis and death in target organisms . The compound’s unique structure allows it to interact with these receptors with high specificity and potency.
Comparison with Similar Compounds
Similar Compounds
Chlorantraniliprole: A similar compound with a pyrazole and pyridine ring structure, used as an insecticide.
3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid: Another related compound with similar chemical properties and applications.
Uniqueness
2-[3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazol-5-yl]-8-methyl-4-oxo-4H-3,1-benzoxazine-6-carbonitrile stands out due to its benzoxazine ring, which imparts additional stability and reactivity. This unique feature makes it a valuable compound for various scientific and industrial applications .
Properties
Molecular Formula |
C18H9BrClN5O2 |
---|---|
Molecular Weight |
442.7 g/mol |
IUPAC Name |
2-[5-bromo-2-(3-chloropyridin-2-yl)pyrazol-3-yl]-8-methyl-4-oxo-3,1-benzoxazine-6-carbonitrile |
InChI |
InChI=1S/C18H9BrClN5O2/c1-9-5-10(8-21)6-11-15(9)23-17(27-18(11)26)13-7-14(19)24-25(13)16-12(20)3-2-4-22-16/h2-7H,1H3 |
InChI Key |
INKMAGKGDPLJDP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC2=C1N=C(OC2=O)C3=CC(=NN3C4=C(C=CC=N4)Cl)Br)C#N |
Origin of Product |
United States |
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